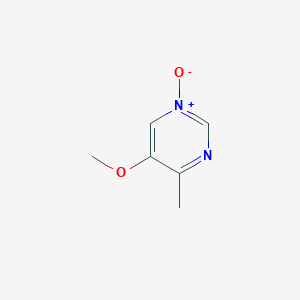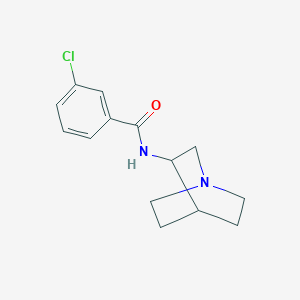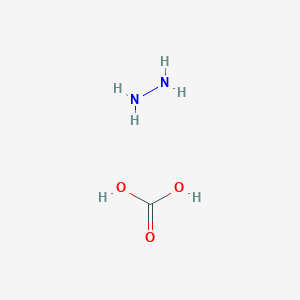
Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate
描述
Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Brompheniramine, which is a histamine H1 antagonist used for the treatment of allergies.
作用机制
Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate acts as a histamine H1 antagonist by blocking the action of histamine, which is a chemical mediator involved in allergic reactions. This compound binds to the histamine H1 receptor and prevents the activation of downstream signaling pathways, thereby reducing the symptoms of allergies such as itching, sneezing, and runny nose.
生化和生理效应
The biochemical and physiological effects of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate include the reduction of histamine-mediated allergic reactions. This compound also exhibits anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases. In addition, Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate has been shown to have neuroprotective effects, which can be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate has several advantages for lab experiments, including its easy synthesis and availability. This compound is also stable and can be stored for extended periods without degradation. However, one limitation of this compound is its potential toxicity, which can affect the accuracy and reproducibility of experimental results.
未来方向
There are several future directions for the research and development of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is the synthesis of analogs of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate with improved pharmacological properties. Additionally, further research is needed to investigate the potential toxicity and safety of this compound for use in humans.
Conclusion:
Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate is a chemical compound with potential applications in various fields, including the development of novel drugs for the treatment of various diseases. This compound acts as a histamine H1 antagonist and exhibits anti-inflammatory and neuroprotective properties. Although this compound has several advantages for lab experiments, its potential toxicity should be considered. Future research should focus on the development of novel drugs and analogs of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate with improved pharmacological properties and safety.
合成方法
The synthesis of Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate involves the reaction between 4-bromobenzhydryl bromide and 2-amino-1,3-propanediol in the presence of a base. The reaction results in the formation of the desired compound, which can be isolated and purified using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate has various scientific research applications, including its use as a histamine H1 antagonist for the treatment of allergies. This compound has also been used in the development of novel drugs for the treatment of various diseases such as inflammation, cancer, and neurological disorders. In addition, Methyl (2RS,3SR)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate has been used in the synthesis of other compounds with potential therapeutic applications.
属性
IUPAC Name |
methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-15-10(14)8(12)9(13)6-2-4-7(11)5-3-6/h2-5,8-9,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEOMIROLXVKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=C(C=C1)Br)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558789 | |
| Record name | Methyl 4-bromo-beta-hydroxyphenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate | |
CAS RN |
118537-23-8 | |
| Record name | Methyl 4-bromo-beta-hydroxyphenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)


![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)





